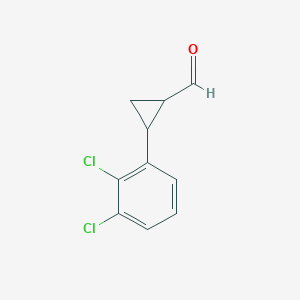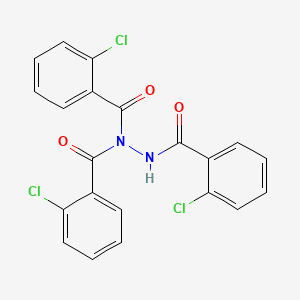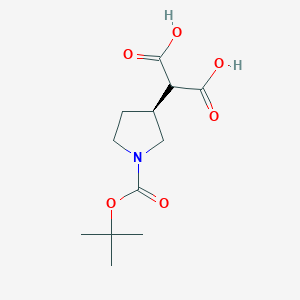
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a malonic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.
Formation of Malonic Acid Derivative: The Boc-protected pyrrolidine is then reacted with diethyl malonate in the presence of a strong base like sodium hydride (NaH) to form the malonic acid derivative.
Hydrolysis: The ester groups of the malonic acid derivative are hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected pyrrolidine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups in the malonic acid moiety can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted pyrrolidines.
Applications De Recherche Scientifique
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and intermediates for therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc-protecting group provides stability and selectivity in reactions, while the malonic acid moiety allows for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
- (S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is unique due to its combination of a Boc-protected pyrrolidine ring and a malonic acid moiety. This structure provides versatility in synthetic applications and allows for the formation of a wide range of derivatives. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
Numéro CAS |
1958100-35-0 |
|---|---|
Formule moléculaire |
C12H19NO6 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-/m1/s1 |
Clé InChI |
YVURRNSWNKXGGT-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(C(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


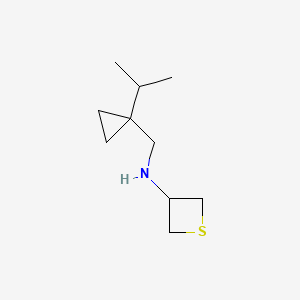
![3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
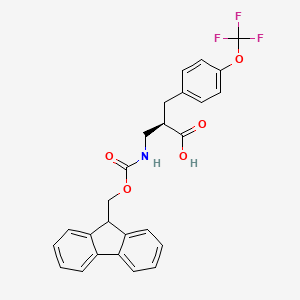
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
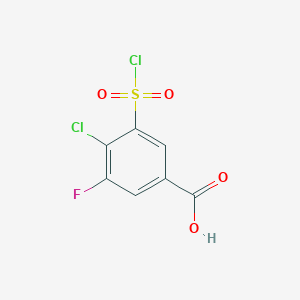
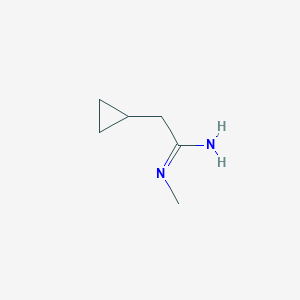
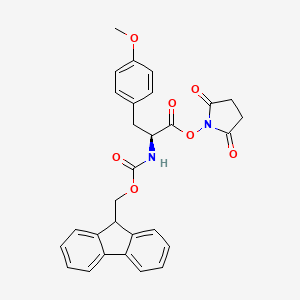
![tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12991494.png)

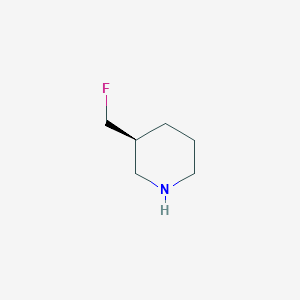
![2-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12991509.png)
